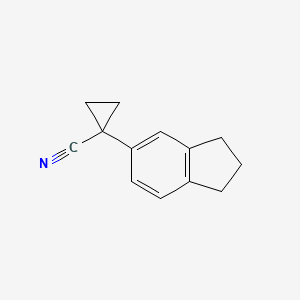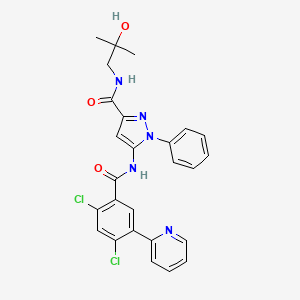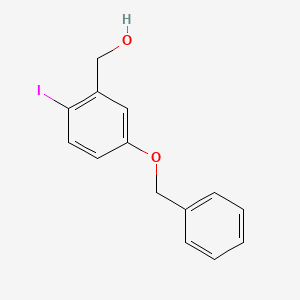
(5-(Benzyloxy)-2-iodophenyl)methanol
描述
(5-(Benzyloxy)-2-iodophenyl)methanol: is an organic compound with the molecular formula C14H13IO2 It is a derivative of benzyl alcohol, where the benzyl group is substituted with a benzyloxy group at the 5-position and an iodine atom at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Benzyloxy)-2-iodophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 2-iodophenol.
Benzyloxylation: The 2-iodophenol undergoes a benzyloxylation reaction to introduce the benzyloxy group at the 5-position. This can be achieved using benzyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting 5-benzyloxy-2-iodophenol is then reduced to 5-benzyloxy-2-iodobenzyl alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions:
Oxidation: (5-(Benzyloxy)-2-iodophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form 5-benzyloxy-2-iodobenzylamine using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with sodium azide to form 5-benzyloxy-2-azidobenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, other nucleophiles.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 5-benzyloxy-2-iodobenzylamine.
Substitution: 5-benzyloxy-2-azidobenzyl alcohol and other substituted derivatives.
科学研究应用
Chemistry: (5-(Benzyloxy)-2-iodophenyl)methanol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may also serve as a precursor for radiolabeled compounds used in imaging studies.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, iodine-containing compounds are often explored for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
作用机制
The mechanism of action of (5-(Benzyloxy)-2-iodophenyl)methanol depends on its specific application
Molecular Targets and Pathways:
Iodine Atom: The iodine atom can participate in halogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and protein function.
Benzyloxy Group: The benzyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
相似化合物的比较
2-Iodobenzyl alcohol: Lacks the benzyloxy group, making it less lipophilic and potentially less reactive in certain applications.
5-Benzyloxybenzyl alcohol: Lacks the iodine atom, which may reduce its ability to participate in halogen bonding and other iodine-specific interactions.
2-Iodo-5-methoxybenzyl alcohol: Similar structure but with a methoxy group instead of a benzyloxy group, which can influence its reactivity and biological activity.
Uniqueness: (5-(Benzyloxy)-2-iodophenyl)methanol is unique due to the combination of the benzyloxy group and iodine atom. This combination provides a balance of lipophilicity and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C14H13IO2 |
|---|---|
分子量 |
340.16 g/mol |
IUPAC 名称 |
(2-iodo-5-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H13IO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 |
InChI 键 |
CXSZODDHFZIYBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)I)CO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
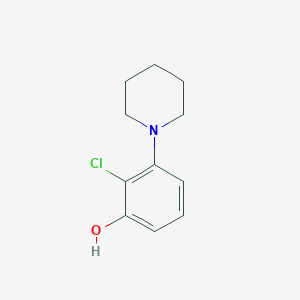

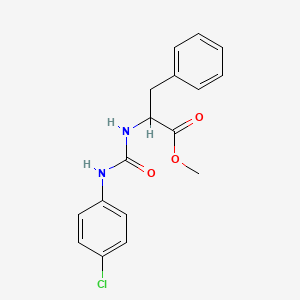
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methyl-3-sulfanylbutanoic acid](/img/structure/B8679917.png)
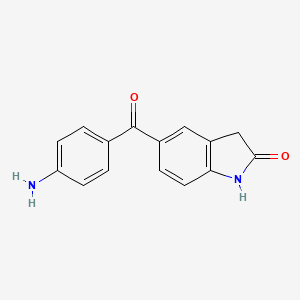
![1-(Benzo[d]oxazol-2-yl)cyclopropanecarboxylic acid](/img/structure/B8679934.png)
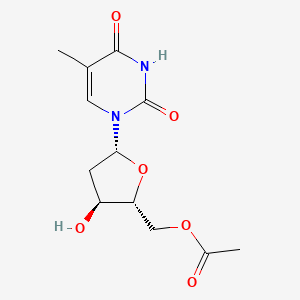
![Ethyl {2-[(methylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B8679945.png)
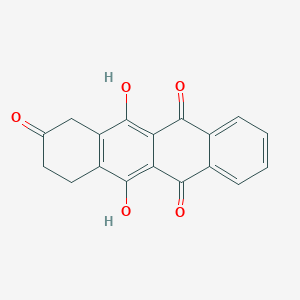
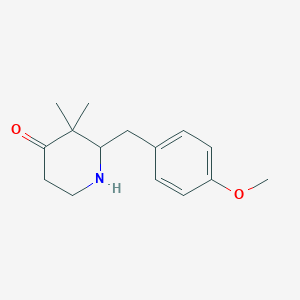
![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride](/img/structure/B8679971.png)

